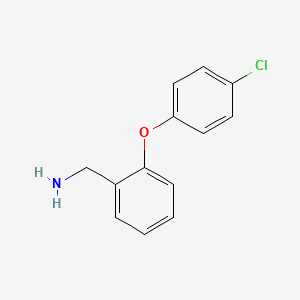

(2-(4-chlorophenoxy)phenyl)MethanaMine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXVDWCOADTYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601341 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792158-57-7 | |

| Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (2-(4-chlorophenoxy)phenyl)MethanaMine

An In-depth Technical Guide to the Physicochemical Properties of (2-(4-chlorophenoxy)phenyl)methanamine

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful development is built. These properties govern everything from reaction kinetics and product purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical exploration of this compound, a molecule of interest for its potential applications as a versatile intermediate in the synthesis of biologically active compounds.[1][2]

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a narrative grounded in practical, field-proven insights. We will delve into the causality behind experimental choices, presenting a logical workflow for the comprehensive characterization of this compound, from structural verification to the determination of key physical constants. Every protocol described is designed as a self-validating system, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Compound Identification and Core Structure

Accurate identification is the critical first step in any chemical analysis. This compound is an organic compound featuring a benzylamine core structure modified with a 4-chlorophenoxy substituent at the 2-position of the phenyl ring.[3] This substitution pattern is crucial as it dictates the molecule's spatial arrangement and electronic properties, which in turn influence its reactivity and biological interactions.

The diagram below illustrates the fundamental structure and key functional groups that are the focus of our subsequent analytical investigations.

Caption: A logical workflow for the synthesis and comprehensive characterization of a novel chemical entity.

Structural Elucidation and Verification

Expertise & Experience: Before measuring any physical properties, it is imperative to confirm that the material is indeed the correct molecule. A multi-technique approach is standard practice. Mass spectrometry provides the molecular weight, while NMR spectroscopy gives the precise atomic arrangement, acting as a "fingerprint" of the molecule's structure. FTIR is a rapid method to confirm the presence of key functional groups.

-

Causality: This technique is chosen to verify the molecular mass of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which readily accept a proton to form [M+H]⁺ ions.

-

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument).

-

Analysis (Positive Ion Mode): Acquire the mass spectrum. The primary amine group is expected to be readily protonated.

-

Data Interpretation: Look for a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₁₂ClNO, the expected monoisotopic mass is 233.05. Therefore, the target m/z value for the [M+H]⁺ ion would be approximately 234.06. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak, providing definitive confirmation. [4][5]

-

-

Causality: ¹H and ¹³C NMR are the most powerful methods for elucidating the exact structure of an organic molecule. They provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Signals: The spectrum for this compound should show distinct regions:

-

Aromatic Region (~6.8-7.5 ppm): A complex pattern of signals corresponding to the 8 protons on the two phenyl rings.

-

Benzylic Protons (~3.8-4.2 ppm): A singlet or a closely coupled multiplet for the two protons of the -CH₂- group adjacent to the amine. [6][7] * Amine Protons (~1.5-2.5 ppm): A broad singlet for the two -NH₂ protons. This peak's position can vary with concentration and temperature. [8] 3. ¹³C NMR Acquisition:

-

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Thirteen distinct carbon signals are expected, confirming the molecular formula's carbon count. Signals for carbons bonded to electronegative atoms (O, N, Cl) will be shifted downfield.

-

-

Data Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns must be consistent with the proposed structure.

-

Purity Determination

Trustworthiness: Quantifying the purity of a sample is essential, as impurities can significantly alter measured physicochemical properties. Chromatography is the gold standard for this purpose.

-

Causality: HPLC is a highly sensitive method for separating components of a mixture, making it ideal for purity assessment. A reverse-phase (RP-HPLC) method is typically the first choice for molecules with moderate polarity like this one.

-

Methodology:

-

System: An HPLC system with a C18 stationary phase column and a UV detector.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile or methanol). The TFA helps to protonate the amine, ensuring sharp peak shapes.

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.

-

Analysis: Inject a small volume (5-10 µL) and monitor the elution profile with the UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Data Interpretation: A pure sample will exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. [9]

-

Determination of Key Physical Constants

-

Causality: The pKa of the primary amine's conjugate acid is a critical parameter that influences the molecule's charge state at a given pH, which in turn affects its solubility and biological interactions. Potentiometric titration is a direct and reliable method for its determination.

-

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For a basic amine, you would titrate with an acid, and the pKa corresponds to the inflection point of the titration curve. [10][11]

-

-

Causality: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity ("greasiness"). It is a key predictor of membrane permeability and other ADME properties. The shake-flask method is the traditional and most direct way to measure it.

-

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other pre-saturated phase to a flask.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two immiscible layers.

-

Separation & Quantification: Centrifuge the mixture to ensure complete separation of the layers. Carefully remove an aliquot from each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC with UV detection).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

References

-

(2-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 15685870. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.). HMDB. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Analytical Methods. (n.d.). Retrieved January 17, 2026, from [Link]

- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents. Retrieved January 17, 2026, from https://patents.google.

-

Amberketal IPM. (n.d.). Givaudan. Retrieved January 17, 2026, from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Benzylamine. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

amber oxepin | CAS#:57345-19-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

-

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)methanimine | C19H12Cl3NO | CID 392945. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Amberketal® (CAS N° 57345-19-4). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

-

amber oxepin amberketal (Givaudan). (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

-

Analytical Methods. (n.d.). OPUS. Retrieved January 17, 2026, from [Link]

-

pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved January 17, 2026, from [Link]

-

Amberketal IPM 10% in TEC. (n.d.). PerfumersWorld. Retrieved January 17, 2026, from [Link]

- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.). Google Patents.

-

(2-(4-Chlorophenoxy)ethyl)(methyl)amine | C9H12ClNO | CID 295966. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-Methoxybenzylamine | C8H11NO | CID 81292. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

[2-(4-methylphenoxy)phenyl]methanamine (C14H15NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Benzylamine. (n.d.). MassBank. Retrieved January 17, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Retrieved January 17, 2026, from [Link]

-

pKa Data Compiled by R. Williams page-1. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. CAS 2770-11-8: 2-(4-Chlorophenoxy)benzenamine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 792158-57-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. rsc.org [rsc.org]

- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to (2-(4-chlorophenoxy)phenyl)methanamine (CAS No. 792158-57-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-(4-chlorophenoxy)phenyl)methanamine, a diaryl ether amine with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this document integrates established chemical principles and data from structurally analogous molecules to offer a robust framework for its synthesis, characterization, and potential utility.

Introduction and Chemical Identity

This compound is a primary amine featuring a diaryl ether scaffold. This structural motif, which consists of two aryl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The presence of a benzylamine moiety further suggests potential for diverse chemical transformations and biological interactions.

Based on its structure, the IUPAC name is inferred to be [2-(4-chlorophenoxy)phenyl]methanamine . It is classified as an organic building block, specifically an amine, a benzene compound, and a diaryl ether.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 792158-57-7 | [2] |

| Molecular Formula | C₁₃H₁₂ClNO | [2] |

| Molecular Weight | 233.69 g/mol | [2] |

| SMILES Code | NCC1=CC=CC=C1OC2=CC=C(Cl)C=C2 | [2] |

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached in a two-step process, leveraging well-established synthetic methodologies. The proposed pathway involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitrile to yield the primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] In this proposed synthesis, 2-bromobenzonitrile reacts with 4-chlorophenol in the presence of a copper(I) catalyst and a base at elevated temperatures to yield the intermediate, 2-(4-chlorophenoxy)benzonitrile.

Experimental Protocol (Adapted from analogous preparations):

-

Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromobenzonitrile (1.0 eq), 4-chlorophenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 120-150°C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(4-chlorophenoxy)benzonitrile, can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to a Primary Amine

The final step involves the reduction of the nitrile group of 2-(4-chlorophenoxy)benzonitrile to a primary amine. Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.

Experimental Protocol:

-

Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Dissolve the 2-(4-chlorophenoxy)benzonitrile (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction and Purification: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Structural Characterization and Analytical Methods

A comprehensive structural characterization of the synthesized this compound would involve a combination of spectroscopic techniques.

Caption: Workflow for the structural characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic protons and the benzylic -CH₂- protons. ¹³C NMR would show the characteristic signals for the aromatic carbons and the benzylic carbon.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the N-H stretching of the primary amine and the C-O-C stretching of the diaryl ether.

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to assess the purity of the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been reported, its structural components, the diaryl ether and benzylamine moieties, are present in numerous compounds with diverse pharmacological properties.

-

Diaryl Ether Core: The diaryl ether scaffold is found in a wide range of biologically active molecules with activities including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1]

-

Benzylamine Moiety: Benzylamine derivatives are also prevalent in pharmaceuticals and are known to exhibit a variety of biological effects.

Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. It can serve as a key intermediate for the construction of more complex molecules for screening in various disease models.

Conclusion

This compound is a chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential areas of application. The proposed synthetic route, based on the well-established Ullmann condensation and nitrile reduction, offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (2-(4-chlorophenoxy)phenyl)methanamine

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of (2-(4-chlorophenoxy)phenyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, integrating data from multiple spectroscopic techniques to unambiguously confirm the molecular structure of this compound. We will delve into the causality behind experimental choices and demonstrate how each analytical step serves as a self-validating component of the overall structural confirmation.

Introduction

This compound is a substituted diphenyl ether derivative containing a primary amine. The diphenyl ether scaffold is a significant structural motif in a variety of biologically active compounds.[1] Accurate structural determination is a critical prerequisite for understanding its chemical properties, biological activity, and for ensuring the quality and consistency of its synthesis. This guide will walk through a multi-technique spectroscopic approach, demonstrating how a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and validated structural picture.

Molecular Structure and Initial Characterization

The proposed structure of this compound is as follows:

Caption: Proposed structure of this compound.

The molecular formula is C₁₃H₁₂ClNO. This information is the foundation upon which all subsequent spectroscopic data will be interpreted.

Part 1: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the initial and crucial step to determine the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain a high-accuracy mass measurement.

Data Interpretation and Trustworthiness

The primary objective is to observe the molecular ion peak. Given the presence of one chlorine atom, we expect a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2][3] This results in two molecular ion peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.[2][3]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₂ClNO | Based on the proposed structure. |

| Monoisotopic Mass | 233.0607 | Calculated for C₁₃H₁₂³⁵ClNO. |

| [M+H]⁺ Ion | 234.0680 | Protonated molecular ion. |

| [M+2+H]⁺ Ion | 236.0651 | Protonated molecular ion with ³⁷Cl. |

| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl.[2][3] |

The observation of this isotopic pattern is a strong and self-validating piece of evidence for the presence of a single chlorine atom in the molecule.[2][3] Furthermore, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] The expected odd molecular weight of 233 for the ³⁵Cl isotopologue is consistent with the presence of one nitrogen atom.[4][5]

Caption: Workflow for Mass Spectrometry Analysis.

Part 2: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Causality

For this compound, we expect to see characteristic absorption bands for the primary amine (N-H), the aromatic rings (C-H and C=C), and the ether linkage (C-O).

| Functional Group | Expected Absorption (cm⁻¹) | Vibration Mode | Rationale and Key Features |

| Primary Amine (N-H) | 3400-3250 | N-H Stretch | Two distinct bands are expected for a primary amine due to symmetric and asymmetric stretching.[6][7] Their presence is a strong indicator of the -NH₂ group. |

| 1650-1580 | N-H Bend | A scissoring vibration that further confirms the primary amine.[6][7] | |

| Aromatic (C-H) | 3100-3000 | C-H Stretch | Indicates the presence of hydrogens on the aromatic rings. |

| Aromatic (C=C) | 1600-1450 | C=C Stretch | A series of sharp absorptions characteristic of the benzene rings. |

| Ether (C-O) | 1250-1000 | C-O Stretch | A strong absorption band is expected for the aryl-O-aryl ether linkage.[8] |

| Aliphatic (C-H) | 2960-2850 | C-H Stretch | Associated with the methylene (-CH₂-) group. |

The presence of two distinct peaks in the N-H stretching region is a definitive characteristic of a primary amine.[6][7] This, combined with the strong C-O stretch of the ether, provides direct evidence for the key functional groups in the proposed structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise placement of atoms and functional groups.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[9]

-

1D NMR: ¹H and ¹³C NMR spectra are acquired.

-

2D NMR: Correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity.

¹H NMR - Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their neighboring protons.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | ~1.5 - 3.0 | Broad singlet | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.[10][11] It may disappear upon D₂O exchange.[10][11] |

| -CH₂- | ~3.8 - 4.2 | Singlet | 2H | These protons are deshielded by the adjacent amine and the aromatic ring. |

| Aromatic-H | ~6.8 - 7.5 | Multiplets | 8H | The protons on the two benzene rings will appear in the aromatic region with complex splitting patterns due to their different electronic environments and coupling to each other. |

A COSY experiment would show correlations between adjacent aromatic protons, helping to delineate the spin systems of the two separate aromatic rings.

¹³C NMR - The Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₂- | ~40 - 50 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

| Aromatic C-H & C-Cl | ~115 - 135 | Carbons of the benzene rings. The carbon bonded to chlorine will be in this range. |

| Aromatic C-O & C-C | ~140 - 160 | Quaternary carbons of the aromatic rings, including those bonded to the ether oxygen and the methylene group. |

2D NMR - Piecing it all Together

-

HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the -CH₂- group and the protonated aromatic carbons.

-

HMBC: This is a crucial experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

Protons of the -CH₂- group to the quaternary carbon of the amine-bearing ring and to other carbons in that ring.

-

Protons of the -CH₂- group to the amine-bearing ring's quaternary carbon that is attached to the methylene group.

-

Protons on one aromatic ring to the quaternary carbon on the other ring through the ether linkage (a 4-bond correlation, which may be weak or unobserved).

-

Caption: Integrated NMR strategy for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition and the presence of chlorine. Infrared spectroscopy identifies the key functional groups: a primary amine, an ether linkage, and aromatic rings. Finally, a suite of 1D and 2D NMR experiments provides the definitive connectivity of the carbon-hydrogen framework. Each technique provides a layer of evidence that, when combined, offers a self-validating and unambiguous confirmation of the molecular structure. This rigorous process is fundamental to ensuring the identity and purity of compounds in research and development.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.

- Anonymous. (2026). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Fiveable. (n.d.). Spectroscopy of Amines. Fiveable.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- JoVE. (2025). Video: NMR Spectroscopy Of Amines. JoVE.

- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube.

- PubMed. (2025). Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. PubMed.

- University of Calgary. (n.d.). IR: amines. University of Calgary.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- PubChem. (n.d.). (2-Chlorophenyl)(phenyl)methanamine. PubChem.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

Sources

- 1. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. jchps.com [jchps.com]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

(2-(4-chlorophenoxy)phenyl)MethanaMine molecular formula C13H12ClNO

An In-Depth Technical Guide to (2-(4-chlorophenoxy)phenyl)Methanamine (C₁₃H₁₂ClNO)

Executive Summary

This compound is a bi-aryl ether derivative containing a primary amine, positioning it as a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, particularly the chlorophenoxy-phenyl core, are present in compounds with demonstrated biological activity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the compound's properties, a proposed synthetic pathway, robust analytical methodologies, and critical safety protocols. By synthesizing data from analogous structures and established chemical principles, this document aims to provide a foundational understanding and practical framework for the investigation and application of this compound.

Introduction and Molecular Profile

This compound, with the chemical formula C₁₃H₁₂ClNO, is an organic building block featuring a benzylamine core linked to a 4-chlorophenoxy substituent.[1] The molecule's architecture—comprising a flexible ether linkage, two aromatic rings, and a reactive primary amine—makes it a versatile scaffold for chemical elaboration. The presence of a chlorine atom can significantly modulate the compound's lipophilicity and metabolic stability, while the amine group provides a key site for salt formation or further derivatization.

Structurally related compounds, which feature the chlorophenoxy phenyl moiety, have been investigated for a range of biological activities, including the modulation of voltage-gated sodium channels, suggesting potential applications in areas such as neuropathic pain.[2] This structural alert underscores the potential of this compound as a key intermediate or a starting point for the development of novel therapeutic agents.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes key identifiers and computed properties for this compound. These computed values provide initial estimates for parameters crucial for drug design, such as solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | - |

| Molecular Weight | 233.70 g/mol | - |

| CAS Number | 792158-57-7 | BLDpharm[1] |

| XLogP3 (Computed) | 3.6 | Analogous Structure Analysis[3] |

| Hydrogen Bond Donor Count | 1 | Analogous Structure Analysis[3] |

| Hydrogen Bond Acceptor Count | 2 | Analogous Structure Analysis[4] |

| Rotatable Bond Count | 3 | Analogous Structure Analysis[3] |

| Topological Polar Surface Area | 38.3 Ų | Analogous Structure Analysis[3] |

Synthesis and Purification

The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation. The causality for selecting LiAlH₄ lies in its ability to efficiently reduce nitriles to primary amines under relatively mild conditions. The reaction must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because LiAlH₄ reacts violently with water.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Reduction of 2-(4-chlorophenoxy)benzonitrile

Disclaimer: This is a proposed protocol based on standard chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.2 equivalents) as a suspension in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 2-(4-chlorophenoxy)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the starting nitrile spot.

-

Workup and Quenching: Cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, for a safer quench, slowly add sodium sulfate decahydrate (Na₂SO₄·10H₂O) until gas evolution ceases.

-

Isolation: Filter the resulting granular precipitate of aluminum salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate with 1% triethylamine) to yield the pure this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system where each method corroborates the others.

Caption: A standard workflow for analytical characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic protons, the benzylic CH₂ group, and the amine NH₂ protons, with integral values corresponding to the number of protons. ¹³C NMR will show the correct number of carbon signals, confirming the overall carbon skeleton.

-

Mass Spectrometry (MS): Typically performed using an LC-MS system, this analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition (C₁₃H₁₂ClNO).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the standard for determining the purity of the final compound. A well-resolved, single major peak indicates a high degree of purity.

Protocol: Purity Determination by RP-HPLC

This protocol is adapted from standard methods for analyzing similar aromatic amines.[5]

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a mobile phase consisting of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile/Water.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total peak area.

Potential Pharmacological Relevance

The chemical architecture of this compound suggests it may interact with biological systems. The diaryl ether moiety is a known pharmacophore. Notably, a structurally related compound, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, state-dependent sodium channel blocker with efficacy in preclinical pain models.[2] This suggests that the (chlorophenoxy)phenyl group may serve as a valuable scaffold for targeting ion channels or other neurological receptors.

Caption: Hypothetical mechanism of action based on structural analogs.

Safety and Handling

As with any novel chemical entity, this compound should be handled with care. While specific toxicological data is unavailable, information from analogous structures provides a basis for a prudent safety assessment. A safety data sheet for the isomeric (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride indicates potential hazards.[6]

| Hazard Class | GHS Classification (Anticipated) | Precautionary Statement |

| Acute Toxicity | Category 4 (Oral) - Harmful if swallowed. | H302[6] |

| Skin Irritation | Category 2 - Causes skin irritation. | H315[6] |

| Eye Irritation | Category 2A - Causes serious eye irritation. | H319[6] |

| Respiratory Irritation | Category 3 - May cause respiratory irritation. | H335[6] |

Recommended Handling Procedures

All manipulations should be performed inside a certified chemical fume hood.

| Control Measure | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or vapors.[6] |

| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and eye irritation.[6] |

| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation.[6] |

| Skin and Body Protection | Lab coat | Prevents contamination of personal clothing.[6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. | IF IN EYES: P305+P351+P338.[6] |

| First Aid (Skin) | Wash off with soap and plenty of water. | To remove potential irritant.[6] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | Seek immediate medical attention.[6] |

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a chemical entity with considerable potential as a building block in drug discovery and chemical synthesis. This guide has provided a foundational framework for its study, including a plausible synthetic route, robust analytical procedures for characterization, and essential safety guidelines based on the best available data from analogous compounds. The structural relationship to known bioactive molecules suggests that future investigation into the pharmacological properties of this compound and its derivatives is a worthwhile endeavor for the scientific community.

References

- A Comparative Guide to Determining the Enantiomeric Purity of (R)-(4-Chlorophenyl)(phenyl)methanamine. Benchchem.

- This compound. BLDpharm.

- Safety Data Sheet for (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Angene Chemical.

- (2-(4-Chlorophenoxy)ethyl)(methyl)amine. PubChem, National Center for Biotechnology Information.

- (4-Chlorophenyl)(phenyl)methanamine. PubChem, National Center for Biotechnology Information.

- (R)-(4-Chlorophenyl)(phenyl)methanamine. Scimplify.

- Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. Benchchem.

- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. 792158-57-7|this compound|BLD Pharm [bldpharm.com]

- 2. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-(4-Chlorophenoxy)ethyl)(methyl)amine | C9H12ClNO | CID 295966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Potential Biological Activity of (2-(4-chlorophenoxy)phenyl)methanamine

This guide provides a comprehensive technical exploration of the potential biological activities of the novel molecule, (2-(4-chlorophenoxy)phenyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding derived from structurally related compounds and outlines a strategic experimental approach to elucidate its pharmacological profile. We will delve into promising therapeutic areas, detail robust experimental protocols, and provide the causal reasoning behind these scientific choices.

Introduction: Deconstructing the Scaffold

The molecule this compound presents a compelling scaffold for investigation. It is a diaryl ether, a class of compounds known for a wide array of biological activities, including antimicrobial, cytotoxic, and anti-proliferative effects.[1][2] The core structure features a diphenyl ether linkage, which provides a specific conformational flexibility, and a methanamine substituent, which can be crucial for receptor interactions and pharmacokinetic properties. The presence of a chlorine atom on one of the phenyl rings can significantly influence the electronic properties and metabolic stability of the compound.

The structural similarity to known pharmacologically active molecules suggests several potential, and exciting, avenues for investigation. This guide will focus on the most promising of these, based on an analysis of its constituent chemical motifs.

Potential Therapeutic Applications and Mechanistic Insights

Based on the structural characteristics of this compound, we can hypothesize several potential biological activities. The following sections explore these possibilities in-depth, providing the scientific rationale and a clear experimental path forward.

Antitubercular Activity: Targeting Mycobacterial Cell Wall Synthesis

Expertise & Experience: The diphenyl ether scaffold is a well-established pharmacophore for the inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[3][4] InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The well-known antitubercular agent triclosan is a diphenyl ether derivative that directly targets InhA.[3][4]

Hypothesized Mechanism: We hypothesize that this compound may act as an inhibitor of InhA. The diphenyl ether moiety could mimic the binding of the natural substrate, and the methanamine group could form key interactions within the enzyme's active site.

Experimental Workflow: Screening for Antitubercular Activity

Caption: Workflow for evaluating antitubercular potential.

Experimental Protocol: M. tuberculosis H37Rv Growth Inhibition Assay

-

Preparation of M. tuberculosis H37Rv Culture: Inoculate Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 with a fresh culture of M. tuberculosis H37Rv. Incubate at 37°C until the optical density at 600 nm (OD600) reaches 0.4-0.6.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in supplemented 7H9 broth.

-

Assay Setup: In a 96-well microplate, add the diluted bacterial culture to wells containing the compound at various concentrations. Include a positive control (e.g., isoniazid) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates at 37°C for 7-10 days.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.

Sodium Channel Blockade: A Potential Analgesic

Expertise & Experience: Structurally similar molecules, such as 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, have demonstrated potent, broad-spectrum, and state-dependent sodium channel blocking activity.[5] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Blockers of these channels are used clinically to treat pain and epilepsy.

Hypothesized Mechanism: The diphenyl ether core of this compound may allow it to partition into the cell membrane and access the binding site within the pore of voltage-gated sodium channels. The methanamine group, likely protonated at physiological pH, could interact with key acidic residues in the channel, leading to a state-dependent block.

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

Caption: Mechanism of sodium channel blockade.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use a cell line stably expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7, which is prevalent in pain pathways), such as HEK293 cells.

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings using an appropriate intracellular solution (containing CsF to block potassium channels) and extracellular solution (containing tetrodotoxin to block endogenous sodium channels if necessary).

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a test potential (e.g., -10 mV).

-

Compound Application: Perfuse the cells with the extracellular solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Calculate the half-maximal inhibitory concentration (IC50) from the concentration-response curve. To assess state-dependence, vary the holding potential or use a train of depolarizing pulses.

Monoamine Transporter Modulation: Implications for CNS Disorders

Expertise & Experience: The (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold is a known pharmacophore for ligands that target monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating depression, anxiety, and other neurological disorders.

Hypothesized Mechanism: The benzhydrylamine-like structure of this compound suggests it may act as a competitive inhibitor of monoamine uptake by binding to the substrate recognition site on one or more of these transporters. The specific selectivity for DAT, SERT, or NET will depend on the precise stereochemistry and conformational preferences of the molecule.

Experimental Workflow: Monoamine Transporter Activity Profiling

Caption: Profiling monoamine transporter activity.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

-

Assay Setup: Pre-incubate the synaptosomes with various concentrations of this compound or a reference compound (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

-

Data Analysis: Quantify the radioactivity retained on the filters using liquid scintillation counting. Calculate the IC50 value for the inhibition of uptake.

Data Summary and Interpretation

To facilitate a clear understanding of the experimental outcomes, all quantitative data should be summarized in a structured format.

Table 1: Summary of Potential Biological Activities

| Biological Target | Assay Type | Key Parameter | Result | Reference Compound | Reference Value |

| M. tuberculosis H37Rv | Growth Inhibition | MIC (µg/mL) | TBD | Isoniazid | TBD |

| InhA Enzyme | Enzymatic Inhibition | IC50 (µM) | TBD | Triclosan | TBD |

| Voltage-Gated Sodium Channel (Nav1.7) | Patch-Clamp Electrophysiology | IC50 (µM) | TBD | Lidocaine | TBD |

| Dopamine Transporter (DAT) | Synaptosomal Uptake | IC50 (nM) | TBD | Cocaine | TBD |

| Serotonin Transporter (SERT) | Synaptosomal Uptake | IC50 (nM) | TBD | Fluoxetine | TBD |

| Norepinephrine Transporter (NET) | Synaptosomal Uptake | IC50 (nM) | TBD | Desipramine | TBD |

Trustworthiness and Self-Validating Systems

The integrity of the scientific findings is paramount. Each protocol described herein is designed to be a self-validating system through the inclusion of appropriate controls:

-

Positive Controls: The use of well-characterized reference compounds in each assay ensures that the experimental system is functioning correctly and provides a benchmark for the potency of the test compound.

-

Negative Controls: The inclusion of a vehicle control (e.g., DMSO) accounts for any effects of the solvent on the biological system.

-

Counter-screens: Cytotoxicity assays are crucial to distinguish between specific biological activity and general toxicity. A high selectivity index is a key indicator of a promising compound.

Conclusion and Future Directions

This guide has outlined a rational and comprehensive approach to investigating the potential biological activities of this compound. The proposed experimental workflows are grounded in the established pharmacology of its structural motifs and are designed to yield clear, interpretable data. The initial focus should be on confirming the hypothesized activities in antitubercular, sodium channel, and monoamine transporter assays. Positive results in these primary screens will warrant further investigation into structure-activity relationships, in vivo efficacy, and pharmacokinetic profiling, paving the way for potential therapeutic development.

References

-

Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. DRS@nio. [Link]

-

Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. National Institute of Oceanography. [Link]

-

Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents. National Institutes of Health. [Link]

-

Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Dovepress. [Link]

-

Chemical structures of diphenyl ether derivatives with their activities as potent inhibitors of InhA. ResearchGate. [Link]

-

Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. National Institutes of Health. [Link]

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

in silico prediction of (2-(4-chlorophenoxy)phenyl)MethanaMine targets

An In-Depth Technical Guide: In Silico Target Prediction for (2-(4-chlorophenoxy)phenyl)methanamine: A Multi-Strategy Approach

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, bridging the gap between a bioactive compound and its mechanism of action.[1][2] This guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to predict the biological targets of the novel small molecule, this compound. As this molecule has limited published bioactivity data, it represents an ideal candidate for computational target fishing, a process that can illuminate therapeutic potential, predict off-target effects, and guide future experimental validation.[3][4] We will dissect a multi-pronged strategy, integrating both ligand-based and structure-based methodologies, to generate a high-confidence list of putative protein targets. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research pipelines.

Introduction: The Rationale for In Silico Target Identification

The traditional drug discovery pipeline is a long and costly endeavor, with high attrition rates often attributed to unforeseen side effects or a lack of efficacy.[1][5] Computational, or in silico, methods offer a powerful paradigm to mitigate these risks by providing early-stage insights into a compound's potential interactions within the complex biological landscape.[6][7] By predicting the protein targets of a given small molecule, we can:

-

Elucidate Mechanism of Action: Formulate hypotheses about how a compound exerts its biological effect.

-

Enable Drug Repurposing: Identify new therapeutic indications for existing molecules.[8][9]

-

Anticipate Off-Target Effects: Predict potential adverse reactions by identifying unintended targets.[4]

-

Prioritize Experimental Resources: Focus wet-lab validation efforts on the most promising candidates, saving significant time and cost.[10]

This guide employs a dual-pronged computational strategy. The core principle is that predictions derived from fundamentally different approaches—one based on the similarity to known ligands and the other on the physics of protein-ligand binding—provide a more robust and cross-validated set of hypotheses than either method alone.[1]

Profile of the Query Molecule: this compound

Before initiating any predictive workflow, a thorough understanding of the query molecule is essential.

-

Structure: this compound

-

Molecular Weight: 233.69 g/mol [11]

-

Key Structural Features: The molecule possesses a flexible ether linkage connecting two phenyl rings, one of which is substituted with a chlorine atom. It also contains a primary amine group (methanamine), which is a common feature in many bioactive compounds, capable of forming key hydrogen bond interactions.

While direct biological data for this specific isomer is scarce, structurally related compounds such as (R)-(4-Chlorophenyl)(phenyl)methanamine derivatives are known to act as ligands for monoamine transporters (DAT, SERT, NET).[13] This information provides a valuable, albeit indirect, clue and serves as a potential positive control for our predictive models.

The In Silico Prediction Workflow: A Dual-Strategy Approach

Our predictive pipeline is designed as a self-validating system, integrating two distinct computational philosophies. The causality behind this choice is simple: ligand-based methods excel by leveraging vast amounts of existing bioactivity data, while structure-based methods can uncover novel interactions based on the fundamental principles of molecular recognition.[1][14]

Figure 2: Predicted modulation of the Dopaminergic Synapse pathway.

The inhibition of the Dopamine Transporter (DAT) by our query molecule would block the reuptake of dopamine from the synaptic cleft. This leads to increased dopamine levels in the synapse, enhancing and prolonging dopaminergic signaling. This mechanism is central to the action of many stimulants and antidepressants.

Conclusion and Path to Experimental Validation

This in silico investigation has generated a prioritized list of putative biological targets for this compound, with the monoamine transporters (DAT and SERT) emerging as the highest-confidence candidates. This prediction is logically consistent with preliminary data from structurally related compounds. [13]Furthermore, the workflow has identified other potential targets, such as the Histamine H1 receptor and Carbonic Anhydrase II, which could represent therapeutic opportunities or sources of off-target effects.

The strength of this guide lies in its adherence to a self-validating, multi-strategy workflow that balances established knowledge with physics-based simulations. The generated hypotheses are not endpoints but rather the critical starting point for focused experimental validation. The immediate next steps for a research program would be:

-

In Vitro Binding Assays: Quantify the binding affinity of the compound to the top-predicted targets (e.g., radioligand binding assays for DAT, SERT, and HRH1).

-

Functional Assays: Measure the functional consequence of binding (e.g., neurotransmitter uptake inhibition assays or enzyme activity assays).

By integrating these computational predictions early in the discovery pipeline, research efforts can be streamlined, leading to a more efficient and rational path toward understanding novel chemical matter.

References

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

-

Sperandio, O. (2014). In Silico Drug-Target Profiling. Methods in molecular biology (Clifton, N.J.), 1052, 1-17. [Link]

-

Chen, Y. Z., & Zhi, D. G. (2001). MDock: a suite for molecular inverse docking and target prediction. Methods in molecular biology (Clifton, N.J.), 2266, 313-322. [Link]

-

Krasowski, A., Muthas, D., & Sarkar, A. (2020). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International journal of molecular sciences, 21(17), 6297. [Link]

-

Hendlich, M., Bergner, A., Günther, J., & Klebe, G. (2003). Databases for protein–ligand complexes. Acta crystallographica. Section D, Biological crystallography, 59(Pt 5), 957–963. [Link]

-

Agrawal, P., Singh, H., Srivastava, S., & Singh, S. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in chemistry, 7, 811. [Link]

-

Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Chen, Y. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

-

Al-Sha'er, M. A., Al-Ghazawi, M. Z., & Al-Dahshan, A. M. (2025). Pharmacophore modeling in drug design. Pharmacological research, 107, 107412. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Wong, F., & Altaf-Ul-Amin, M. (2024). Databases of ligand-binding pockets and protein-ligand interactions. Computational and structural biotechnology journal, 23, 1320–1338. [Link]

-

Zhang, S., Liu, T., & Zou, Q. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 101184. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. [Link]

-

Koutsoukas, A., Lowe, R., Kalantarmotamedi, R., Mussa, H. Y., Klaffke, W., Mitchell, J. B., ... & Bender, A. (2011). In silico target prediction: combining chemical and biological data for virtual screening. Journal of medicinal chemistry, 54(21), 7455–7465. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

Salmaso, V., & Moro, S. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules (Basel, Switzerland), 23(11), 2848. [Link]

-

Drug Discovery Pro. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

Pu, J., Li, Y., & Yang, J. (2023). BioLiP2: an updated structure database for biologically relevant ligand–protein interactions. Nucleic acids research, 51(D1), D560–D568. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

-

Banik, S., & Panchaksharimath, P. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]

-

John Mitchell Group Server. (2011). Protein & Protein/Ligand databases online. [Link]

-

Protein-Ligand Binding Database. (n.d.). PLBD. [Link]

-

Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current pharmaceutical design, 20(22), 3687–3700. [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

-

Oreate AI. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools. [Link]

-

ResearchGate. (2025). Molecular Docking for Identification of Potential Targets for Drug Repurposing. [Link]

-

DrOmics Labs. (2024). Docking Simulations: Predicting Drug-Target Interactions. [Link]

-

Adelusi, T. I., Oyedele, A. Q., & Oyedele, O. M. (2022). Identifying novel drug targets with computational precision. Heliyon, 8(11), e11311. [Link]

-

Zhang, S., Liu, T., & Zou, Q. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 101184. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

-

ResearchGate. (n.d.). Commonly Cheminformatics and Target Based Off-Target Prediction Methods. [Link]

-

ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. [Link]

-

Li, H., Gao, Z., Kang, L., Zhang, H., Yang, K., Yu, K., ... & Hou, T. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Current medicinal chemistry, 23(10), 981–1000. [Link]

-

Radusky, L. G., Defelipe, L. A., & Turjanski, A. G. (2022). From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. Frontiers in Drug Discovery, 2, 969983. [Link]

-

ResearchGate. (2022). From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. [Link]

-

precisionFDA. (2025). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. [Link]

-

ResearchGate. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. [Link]

-

CD ComputaBio. (n.d.). Inverse Virtual Screening Service. [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. [Link]

-

PubChem. (n.d.). (2-Chlorophenyl)(phenyl)methanamine. [Link]

-

Bioorganic & medicinal chemistry letters. (2007). 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. [Link]

-

Journal of medicinal chemistry. (2011). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. dromicslabs.com [dromicslabs.com]

- 8. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Analysis of Compound Target Prediction Platform Tools - Oreate AI Blog [oreateai.com]

- 11. 792158-57-7|this compound|BLD Pharm [bldpharm.com]

- 12. parchem.com [parchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(4-chlorophenoxy)phenyl)MethanaMine and its Analogs as Monoamine Transporter Ligands

This guide provides a comprehensive technical overview of (2-(4-chlorophenoxy)phenyl)methanamine and its analogs, a class of diaryl ether compounds with significant potential as modulators of monoamine transporters. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activity, and experimental evaluation of these molecules.

Introduction: The Therapeutic Potential of Diaryl Ether Methanamines

The diaryl ether structural motif is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. When combined with a methanamine moiety, this scaffold gives rise to molecules with a propensity to interact with key targets in the central nervous system (CNS). Specifically, the this compound core structure serves as a pharmacophore for ligands targeting monoamine transporters (MATs).[1] These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1]

Dysfunction of these transporters is implicated in a range of neurological and psychiatric disorders, making them critical targets for therapeutic intervention.[1] The development of novel ligands with specific affinities and selectivities for these transporters is a key objective in modern drug discovery. This guide will delve into the chemical synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, providing a framework for their further investigation and development.

Synthesis of the Diaryl Ether Core

The formation of the diaryl ether bond is a critical step in the synthesis of this class of compounds. Several robust methods have been established for this purpose, each with its own advantages and considerations.

Retrosynthetic Analysis

A general retrosynthetic approach for this compound involves the disconnection of the diaryl ether bond, leading to a substituted phenol and an aryl halide or its equivalent. The methanamine group can be introduced either before or after the ether linkage is formed, typically from a corresponding aldehyde or nitrile precursor.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Several named reactions are instrumental in the synthesis of diaryl ethers:

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. While effective, it often requires high reaction temperatures.

-

Buchwald-Hartwig Amination: A more modern approach utilizing palladium catalysis, this reaction offers milder conditions and a broader substrate scope for the formation of C-O bonds.

-

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction employs aryl boronic acids as the arylating agent and can often be performed at room temperature.

The choice of method depends on the specific substrates, desired scale, and available resources. For instance, the synthesis of a related compound, 2-(4-chlorophenoxy)phenylacetic acid, has been achieved via a copper(I) bromide-catalyzed coupling of p-chlorophenol and o-chlorophenylacetic acid.[2]

Representative Synthetic Protocol: Synthesis of a (4-Chlorophenyl)(phenyl)methanamine Analog

Protocol 1: Asymmetric Hydrogenation of N-(4-chlorobenzylidene)aniline [3]

Materials:

-

N-(4-chlorobenzylidene)aniline (1.0 equiv)

-

[RuCl₂(p-cymene)]₂ (0.005 equiv)

-

(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 equiv)

-

Anhydrous, degassed Methanol (MeOH)

-

Formic acid/Triethylamine azeotrope (5:2)

-

Hydrogen (H₂) gas

-

Pressure-rated reaction vessel

-

Hydrogenation apparatus

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (R,R)-TsDPEN to a pressure-rated reaction vessel.

-

Add anhydrous, degassed methanol and stir the mixture for 20 minutes to allow for pre-formation of the active catalyst.

-

Add the imine substrate, N-(4-chlorobenzylidene)aniline, to the vessel.

-

Add the formic acid/triethylamine azeotrope.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with H₂ gas (3-4 cycles).

-

Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.

-

Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Biological Activity and Mechanism of Action

The primary biological targets for this compound and its analogs are the monoamine transporters.[1] The affinity and selectivity for DAT, SERT, and NET can be modulated by structural modifications to the diaryl ether scaffold.

Interaction with Monoamine Transporters

The benzhydrylamine core of these compounds is a well-established pharmacophore for MAT ligands.[1] The two phenyl rings and the amine nitrogen are key interaction points with the transporter proteins. The substitution pattern on the phenyl rings plays a crucial role in determining the binding affinity and selectivity. The presence of a halogen, such as the chlorine atom in the topic compound, can significantly influence these properties.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is limited, studies on related analogs provide valuable insights. For instance, in a series of citalopram analogues, a selective serotonin reuptake inhibitor, various substitutions on the phenyl ring led to compounds with high SERT binding affinities (Ki = 1-40 nM) and selectivity over both NET and DAT.[3] For a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-chloro substituted isomer showed high affinity for the dopamine transporter.[4] These findings suggest that the position and nature of the substituent on the phenyl rings are critical determinants of biological activity.